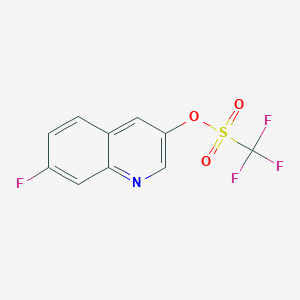
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonicacid,disodiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid, disodium salt (CAS Number: 84-48-0) is a chemical compound with the molecular formula C14H8O5S. It belongs to the anthraquinone family and contains two sulfonic acid groups. The compound is typically found as a green solid .
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves reacting 1-aminoanthraquinone with o-toluoyl chloride (2-methylbenzoyl chloride) under standard amide formation conditions. This reaction yields the desired N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide in high yield .
Industrial Production:: Unfortunately, detailed industrial production methods for this compound are not widely available. it can be synthesized in the laboratory using the above synthetic route.
Analyse Des Réactions Chimiques
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid can undergo various chemical reactions:
Oxidation: It may participate in oxidation reactions due to the presence of carbonyl groups.
Reduction: Reduction of the carbonyl groups can yield the corresponding dihydroanthracene derivatives.
Substitution: The sulfonic acid groups make it susceptible to substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have pharmaceutical applications.
Industry: Employed in dye synthesis and other chemical processes.
Mécanisme D'action
The exact mechanism by which 9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, this compound’s uniqueness lies in its disulfonic acid functionality. Similar compounds include anthraquinone derivatives like sodium anthraquinone-2-sulfonate and 1-aminoanthraquinone-2-sulfonic acid .
Remember that this information is based on available literature, and further research may reveal additional insights
Propriétés
Formule moléculaire |
C14H8Na2O8S2 |
|---|---|
Poids moléculaire |
414.3 g/mol |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);; |
Clé InChI |
XGIUVUYQBMISOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




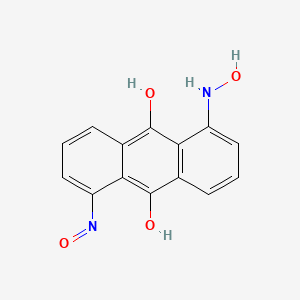
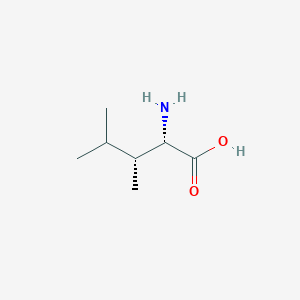

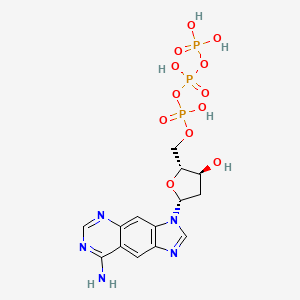
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)

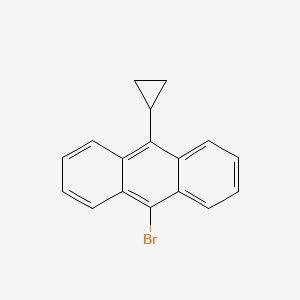
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)

